molecular formula C11H18O2 B2825357 2,11-Dioxadispiro[2.0.54.43]tridecane CAS No. 2248282-24-6

2,11-Dioxadispiro[2.0.54.43]tridecane

Cat. No.: B2825357
CAS No.: 2248282-24-6
M. Wt: 182.263
InChI Key: DZYMZGWXEAVBHE-UHFFFAOYSA-N
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Description

2,11-Dioxadispiro[2.0.5⁴.4³]tridecane is a complex spirocyclic compound characterized by a tridecane backbone interspersed with two dioxa (oxygen-containing) groups and two spiro junctions. These structural features confer rigidity and unique stereoelectronic properties, making it a subject of interest in macrocyclic and supramolecular chemistry. However, direct experimental data on this specific compound are absent in the provided evidence. Comparative analysis must rely on structurally analogous macrocycles and linear tridecane derivatives documented in recent literature.

Properties

IUPAC Name

2,11-dioxadispiro[2.0.54.43]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-4-10(5-3-1)8-12-7-6-11(10)9-13-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYMZGWXEAVBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCC23CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,11-Dioxadispiro[2.0.54.43]tridecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .

Chemical Reactions Analysis

2,11-Dioxadispiro[2.0.54.43]tridecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,11-Dioxadispiro[2.0.54.43]tridecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,11-Dioxadispiro[2.0.54.43]tridecane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Macrocyclic Dispiro Compounds

The closest structural analogs are macrocycles containing dispiro-1,3-dioxane units, as synthesized in . Key examples include:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
4,2,5,8,11,14,17,20,27,34,41,46-undecaoxahexacyclo[7.3.1.2⁵,⁸.1¹,¹⁴.¹⁷,²⁰.²⁷,³⁴.⁴¹,⁴⁶]tridecane C₃₅H₄₉O₁₀ 653.76 11 oxygen atoms, six fused rings, dispiro junctions
2,5,8,11,14,17,20,27,34,41,44,47,50,53,56,59,66,73,80,85,88,93-docosaoxaundecacyclo[...]tetranonaconta...dodecaene C₇₂H₁₀₀O₂₂ 1293.56 22 oxygen atoms, 11 fused rings, extensive spiro connectivity

Key Findings :

  • Synthesis involves multi-step routes using precursors like N-methylglycine and acetylated diamines, with characterization via NMR, IR, and mass spectrometry .
  • The absence of 2,11-Dioxadispiro[2.0.5⁴.4³]tridecane in current databases suggests it may require novel synthetic strategies or remains understudied.

Linear Tridecane Derivatives

Linear tridecane (C₁₃H₂₈) and its derivatives are structurally simpler but exhibit diverse biological and industrial applications:

Compound Name Context of Study Key Role/Property Reference
Tridecane Volatile organic compound (VOC) in TB diagnostics Biomarker for active TB and MDR-TB detection (higher concentrations in MDR-TB)
Tridecane Insect behavior (Halyomorpha halys) Attractant for predator Orius insidiosus, though not directly linked to increased predation
Tridecane Plant volatiles (jasmine rice leaf tea) Predominant VOC influencing aroma and consumer preference

Contrasts with Spirocyclic Analogs :

  • Structural Simplicity : Linear tridecane lacks the stereochemical complexity and rigidity of spiro systems, limiting its utility in precision applications like catalysis.
  • Biological Roles: Linear tridecane serves as a signaling molecule in ecosystems (e.g., pest-predator interactions) and a biomarker in medical diagnostics, whereas macrocyclic analogs are explored for material science applications .

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